Cytostatic Potency Relative to 9‑Unsubstituted and 9‑Chloro Indoloquinoxaline Congeners
In the published SAR series of 6H‑indolo[2,3‑b]quinoxalines, the 9‑methyl substitution (present in the target compound) is associated with compounds that exhibit appreciable anticancer activity across multiple cell lines in the NCI‑59 panel. For instance, compound 5h (bearing a 6‑substituted side‑chain and the indoloquinoxaline core) displayed an IC₅₀ of 23 µM against Molt 4/C8 and 38 µM against CEM T‑lymphocytes, whereas the corresponding 9‑unsubstituted parent scaffold produced substantially weaker responses [1]. Although direct data for the isopropyl‑ester variant are not yet publicly available, the 9‑methyl motif consistently shifts the potency window relative to the des‑methyl baseline.
| Evidence Dimension | Cytostatic activity (IC₅₀) against human T‑lymphocyte lines |
|---|---|
| Target Compound Data | Not directly reported; class‑representative 6H‑indolo[2,3‑b]quinoxaline 5h: IC₅₀ = 23 µM (Molt 4/C8), 38 µM (CEM) [1] |
| Comparator Or Baseline | Melphalan (clinical alkylator): IC₅₀ = 3.2 µM (Molt 4/C8), 2.5 µM (CEM); des‑methyl indoloquinoxaline scaffold: weak/no significant activity [1] |
| Quantified Difference | Compound 5h is ~7‑fold less potent than melphalan but demonstrates clear dose‑dependent cytostasis, whereas the des‑methyl scaffold shows negligible activity, highlighting the contribution of the 9‑substituent [1]. |
| Conditions | Molt 4/C8 and CEM human T‑lymphocyte lines; 48‑h exposure; MTT endpoint [1]. |
Why This Matters
Procurement of the 9‑methyl variant ensures retention of the structural feature that correlates with measurable cytostatic activity, which is absent in the des‑methyl analog.
- [1] Karki SS, et al. Synthesis, anticancer and cytostatic activity of some 6H‑indolo[2,3‑b]quinoxalines. Acta Pharm. 2009;59(4):431‑440. doi:10.2478/v10007‑009‑0040‑9. View Source
